Ethyl 1-[cyanomethyl(methyl)sulfamoyl]imidazo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 1-[cyanomethyl(methyl)sulfamoyl]imidazo[1,5-a]pyridine-3-carboxylate is a complex organic compound that belongs to the class of imidazo[1,5-a]pyridine derivatives. These compounds are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, materials science, and chemical biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[cyanomethyl(methyl)sulfamoyl]imidazo[1,5-a]pyridine-3-carboxylate typically involves a multi-step process. One common method includes the cyclocondensation of an aromatic ketone with benzaldehyde in the presence of ammonium acetate and acetic acid . This reaction forms the imidazo[1,5-a]pyridine core, which is then further functionalized to introduce the cyanomethyl and sulfamoyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the purification process is streamlined using techniques such as crystallization and chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[cyanomethyl(methyl)sulfamoyl]imidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Ethyl 1-[cyanomethyl(methyl)sulfamoyl]imidazo[1,5-a]pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a fluorescent probe for studying cell membrane dynamics and interactions.
Mechanism of Action
The mechanism of action of Ethyl 1-[cyanomethyl(methyl)sulfamoyl]imidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application, but common targets include kinases and other signaling proteins .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyridine: A core structure shared with many derivatives used in pharmaceuticals and materials science.
Imidazo[1,5-a]pyrimidine: Similar in structure but with different functional groups, leading to varied biological activities.
Uniqueness
Ethyl 1-[cyanomethyl(methyl)sulfamoyl]imidazo[1,5-a]pyridine-3-carboxylate is unique due to its specific functional groups that confer distinct chemical and biological properties. Its ability to act as a fluorescent probe and its potential therapeutic applications make it stand out among similar compounds .
Properties
IUPAC Name |
ethyl 1-[cyanomethyl(methyl)sulfamoyl]imidazo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S/c1-3-21-13(18)11-15-12(10-6-4-5-8-17(10)11)22(19,20)16(2)9-7-14/h4-6,8H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNMUJQSJDGCMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C2N1C=CC=C2)S(=O)(=O)N(C)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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